Noncompetitive PTP1B Inhibition
Hyrtiosal inhibits PTP1B with an IC₅₀ of 42 µM in a noncompetitive inhibition mode [1]. In contrast, structurally related scalarane sesterterpenoids from the same sponge genus—compound 5 (IC₅₀ 19.68 µM) and compound 10 (IC₅₀ 8.81 µM)—exhibit more potent enzyme inhibition but lack reported mechanistic characterization . Among scalarane PTP1B inhibitors with established mechanisms, hyattellactone A (IC₅₀ 7.45 µM) and its epimer hyattellactone B show competitive inhibition [2]. The noncompetitive mechanism of Hyrtiosal implies binding to an allosteric site distinct from the catalytic pocket, which may confer different cellular functional consequences and reduced susceptibility to competitive substrate displacement.
| Evidence Dimension | PTP1B enzyme inhibition (IC₅₀) and inhibition mechanism |
|---|---|
| Target Compound Data | IC₅₀ = 42 µM; Noncompetitive inhibition |
| Comparator Or Baseline | Compound 5: IC₅₀ = 19.68 µM (mechanism not reported); Compound 10: IC₅₀ = 8.81 µM (mechanism not reported); Hyattellactone A: IC₅₀ = 7.45 µM (competitive) |
| Quantified Difference | Hyrtiosal is 2.1× less potent than compound 5, 4.8× less potent than compound 10, and 5.6× less potent than hyattellactone A in enzyme assay; however, it is the only compound among these comparators with documented noncompetitive inhibition |
| Conditions | In vitro PTP1B enzyme activity assay using recombinant human PTP1B |
Why This Matters
The noncompetitive mechanism indicates a distinct binding mode that may translate to differential cellular efficacy and selectivity compared to competitive scalarane PTP1B inhibitors.
- [1] Sun T, Wang Q, Yu Z, Zhang Y, Guo Y, Chen K, Shen X, Jiang H. Hyrtiosal, a PTP1B inhibitor from the marine sponge Hyrtios erectus, shows extensive cellular effects on PI3K/AKT activation, glucose transport, and TGFβ/Smad2 signaling. ChemBioChem. 2007;8(2):187-193. View Source
- [2] Abdjul DB, Yamazaki H, Takahashi O, Kirikoshi R, Mangindaan RE, Namikoshi M. Two new protein tyrosine phosphatase 1B inhibitors, hyattellactones A and B, from the Indonesian marine sponge Hyattella sp. Bioorg Med Chem Lett. 2015;25(4):904-907. View Source
